2,4-Dimethyl-D6-aniline hcl

Beschreibung

Significance of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical and Biochemical Investigations

Deuterium isotopic labeling is a powerful technique that provides profound insights into reaction mechanisms, molecular structures, and the dynamics of complex biological systems. synmr.in The substitution of hydrogen with deuterium, a stable and non-radioactive isotope, allows researchers to track the fate of molecules and elucidate intricate biochemical pathways. wikipedia.org This seemingly subtle change, the addition of a neutron, can significantly impact the physicochemical properties of a molecule due to the greater mass of deuterium. clearsynth.commarquette.edu

One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger and has a higher activation energy for cleavage than the carbon-hydrogen (C-H) bond. marquette.edu This difference in bond strength leads to slower reaction rates when a C-H bond breaking is the rate-determining step of a reaction. libretexts.orgnih.gov By measuring the KIE, chemists can gain valuable information about reaction mechanisms, transition states, and rate-limiting steps. libretexts.orgresearchgate.netescholarship.org For instance, a large KIE value often indicates that the breaking of a hydrogen bond is a critical part of the reaction pathway. libretexts.org

In the realm of drug discovery and development, deuterium labeling has emerged as a strategic approach to enhance the metabolic stability of drug candidates. nih.govacs.orgsymeres.com By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic oxidation can be slowed down. marquette.edu This can lead to improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives, potentially allowing for lower or less frequent dosing. nih.govsymeres.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, paving the way for further exploration in this area. nih.govuniupo.it

Furthermore, deuterium-labeled compounds are indispensable in various analytical techniques. They serve as tracers in metabolic studies, enabling researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. clearsynth.commarquette.edu In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used, and deuterium labeling can be employed to simplify complex spectra and aid in structural elucidation. synmr.inclearsynth.com Deuterium can also act as a contrast agent in NMR, providing clearer visualizations of three-dimensional protein structures and their interactions with ligands. clearsynth.com

Fundamental Principles and Applications of Stable Isotope Labeled Internal Standards in Quantitative Analysis

Quantitative analysis, particularly in complex biological matrices, demands high precision and accuracy. clearsynth.com Stable isotope labeled internal standards (SIL-IS), especially deuterated compounds, have become the gold standard for achieving reliable and reproducible results, most notably in mass spectrometry (MS)-based methods. clearsynth.commusechem.comscioninstruments.comcrimsonpublishers.com

The fundamental principle behind the use of SIL-IS lies in their near-identical chemical and physical properties to the analyte of interest. tum.denih.gov An ideal internal standard co-elutes with the analyte during chromatographic separation and exhibits the same behavior during sample preparation, extraction, and ionization in the mass spectrometer. aptochem.comnih.gov By adding a known amount of the SIL-IS to a sample at the very beginning of the analytical workflow, it can effectively compensate for variations in sample handling, matrix effects, and instrumental drift. musechem.comscioninstruments.comtum.de

The quantification is based on the ratio of the signal from the analyte to the signal from the SIL-IS. tum.debiotage.com Since both the analyte and the internal standard are affected similarly by experimental variables, their ratio remains constant, leading to highly accurate and precise measurements. nih.govyoutube.com This approach, known as stable isotope dilution analysis (SIDA), is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS/MS) where matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification. crimsonpublishers.comnih.govlgcstandards.com

The applications of SIL-IS are widespread and critical across numerous scientific disciplines:

Pharmaceutical Research: In drug development and pharmacokinetics, SIL-IS are essential for the precise quantification of drugs and their metabolites in biological fluids like blood and urine. acs.orgmusechem.com This accuracy is vital for determining a drug's pharmacokinetic profile, establishing appropriate dosages, and understanding its metabolic fate. musechem.com

Environmental Analysis: SIL-IS are used to accurately measure the levels of pollutants and contaminants in environmental samples, such as water and soil. musechem.com

Biochemical and Clinical Research: These standards are employed to study metabolic pathways, quantify biomarkers, and diagnose diseases. clearsynth.commusechem.com For example, they are used in newborn screening to detect metabolic disorders.

Food Science: SIL-IS help in the accurate quantification of various compounds in food, including vitamins and contaminants. crimsonpublishers.com

For an SIL-IS to be effective, several factors must be considered in its design. The isotopic label must be stable and not undergo exchange with the solvent or matrix components. acanthusresearch.com There should be a sufficient mass difference between the analyte and the SIL-IS to avoid spectral overlap, typically a difference of three or more mass units for small molecules. acanthusresearch.com Finally, the SIL-IS should be of high isotopic purity, with minimal presence of the unlabeled analyte. lgcstandards.com

Overview of 2,4-Dimethyl-D6-aniline Hydrochloride as a Representative Deuterated Aromatic Amine for Research Purposes

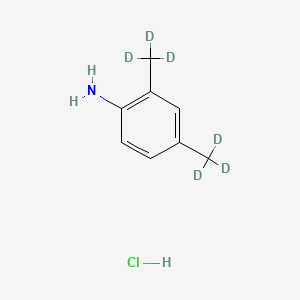

2,4-Dimethyl-D6-aniline hydrochloride is a deuterated form of 2,4-dimethylaniline (B123086) hydrochloride where the six hydrogen atoms on the two methyl groups have been replaced with deuterium atoms. cdnisotopes.com This compound serves as an excellent example of a deuterated aromatic amine utilized in research, primarily as an internal standard in quantitative analytical methods.

The non-deuterated form, 2,4-dimethylaniline, is a primary arylamine used as an intermediate in the synthesis of various chemicals, including dyes, pigments, and pharmaceuticals. guidechem.com It is a colorless to pale yellow liquid at room temperature. guidechem.com The hydrochloride salt is a solid. cdnisotopes.comchemicalbook.com

The key properties of 2,4-Dimethyl-D6-aniline hydrochloride are detailed in the table below:

| Property | Value |

| Chemical Formula | C₈H₅D₆N · HCl |

| CAS Number | 1219805-38-5 |

| Molecular Weight | 163.70 g/mol (approx.) |

| Physical State | Solid |

| Color | White to off-white |

| Melting Point | 232 - 233 °C |

| Data sourced from cdnisotopes.com |

The primary application of 2,4-Dimethyl-D6-aniline hydrochloride is as a stable isotope-labeled internal standard for the quantification of 2,4-dimethylaniline in various samples. Its use is particularly crucial in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it helps to correct for analytical variability and matrix effects, thereby ensuring accurate and reliable results. researchgate.net The deuterium labeling on the methyl groups provides a stable isotopic signature with a significant mass shift, making it easily distinguishable from the unlabeled analyte in a mass spectrometer.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C8H12ClN |

|---|---|

Molekulargewicht |

163.68 g/mol |

IUPAC-Name |

2,4-bis(trideuteriomethyl)aniline;hydrochloride |

InChI |

InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H/i1D3,2D3; |

InChI-Schlüssel |

HFXISSJBRAPVLG-TXHXQZCNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H].Cl |

Kanonische SMILES |

CC1=CC(=C(C=C1)N)C.Cl |

Herkunft des Produkts |

United States |

Advanced Analytical Chemistry Applications Utilizing 2,4 Dimethyl D6 Aniline Hydrochloride

Role as a Stable Isotope Labeled Internal Standard (SIL-IS) in Quantitative Bioanalysis and Environmental Monitoring

2,4-Dimethyl-D6-aniline hydrochloride is ideally suited for use as an internal standard in isotope dilution mass spectrometry. In this role, a known quantity of the deuterated standard is added to a sample at the beginning of the analytical workflow. Because the SIL-IS has virtually identical physicochemical properties to the endogenous, non-labeled analyte, it experiences the same variations and losses during sample preparation, extraction, chromatography, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification, irrespective of sample-to-sample variability.

This approach is invaluable in quantitative bioanalysis, such as human biomonitoring studies that measure exposure to primary aromatic amines from sources like personal care products or tobacco smoke. thaiscience.info It is equally crucial in environmental monitoring for the detection of aniline (B41778) derivatives in matrices like groundwater, where industrial discharges or the degradation of pesticides can lead to contamination. d-nb.info

The use of 2,4-Dimethyl-D6-aniline HCl is central to establishing robust calibration curves and achieving absolute quantification in mass spectrometry. By adding a constant amount of the SIL-IS to each calibration standard and unknown sample, the ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration. This ratiometric approach corrects for variations in instrument response and sample processing, leading to a highly linear and reliable calibration model.

In LC-MS/MS, this compound is a preferred internal standard for the analysis of 2,4-dimethylaniline (B123086) and other aromatic amines. For instance, in a validated method for determining 39 primary aromatic amines in human urine, 2,4-dimethylaniline-d6 was used as the internal standard for its unlabeled analog. thaiscience.info The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native analyte and the deuterated standard.

Table 1: Representative LC-MS/MS Parameters for 2,4-Dimethylaniline and its D6-Labeled Internal Standard

| Parameter | Analyte (2,4-Dimethylaniline) | Internal Standard (2,4-Dimethylaniline-D6) |

|---|---|---|

| Precursor Ion (Q1) | m/z 122.1 | m/z 128.1 |

| Product Ion (Q3) | m/z 107.1 | m/z 111.2 |

| Collision Energy (eV) | 23 | 24 |

| Dwell Time (ms) | 50 | 50 |

Data synthesized from representative analytical methodologies. thaiscience.infod-nb.info

This methodology has demonstrated excellent performance, with linear dynamic ranges typically spanning from 0.1 to 50 ng/mL and correlation coefficients (r) exceeding 0.999. thaiscience.info

GC-MS is another powerful technique for the analysis of volatile and semi-volatile aniline derivatives. While some methods may require a derivatization step to improve the chromatographic behavior of polar amines, many can be analyzed directly. d-nb.info In a GC-MS method, the use of this compound as an internal standard follows the same principle as in LC-MS. After extraction from the matrix (e.g., soil, water, or tissue), the sample extract is injected into the GC, where the analyte and the SIL-IS are separated chromatographically before entering the mass spectrometer.

Quantification is often performed in Selected Ion Monitoring (SIM) mode, where the instrument is set to detect specific ions characteristic of the analyte and the internal standard. For 2,4-dimethylaniline, the molecular ion at m/z 122 would be a primary choice for quantification, while for the D6-labeled standard, the molecular ion at m/z 128 would be monitored. This approach ensures high sensitivity and selectivity, even in complex environmental samples. Although some standardized methods for aniline analysis in groundwater have utilized non-isotopic internal standards for GC-MS, the principles of isotope dilution demonstrate that a deuterated standard like this compound would provide superior accuracy by more effectively correcting for matrix-induced variability. d-nb.info

One of the most significant challenges in quantitative analysis, particularly with LC-MS, is the "matrix effect." This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, or other endogenous materials in urine or plasma) interfere with the ionization of the target analyte in the mass spectrometer's source. phenomenex.comresearchgate.net This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification. researchgate.net

A stable isotope-labeled internal standard like this compound is the most effective tool to combat this issue. Because the SIL-IS co-elutes with the native analyte and shares its chemical properties, it is subjected to the exact same degree of ion suppression or enhancement. phenomenex.com Consequently, the ratio of the analyte signal to the IS signal remains constant, even if the absolute intensity of both signals fluctuates due to matrix effects. This reliable tracking ensures that the calculated concentration of the analyte is unaffected by the sample matrix, which is critical for achieving accurate results in complex biological fluids. thaiscience.info

Method validation data from studies employing this internal standard consistently demonstrate these improvements. For example, in the biomonitoring of aromatic amines in urine, the use of 2,4-dimethylaniline-d6 contributed to excellent method performance. thaiscience.info Similarly, a comparative study of aniline analysis in groundwater found that methods using deuterated internal standards achieved high precision, with results deviating less than 15% from inter-laboratory comparison reference values. d-nb.info

Table 2: Typical Method Validation Performance for 2,4-Dimethylaniline using a D6-Labeled Internal Standard

| Parameter | Performance Metric | Finding | Reference |

|---|---|---|---|

| Accuracy | Relative Recovery | 75–114% in fortified urine samples | thaiscience.info |

| Precision | Intra-day RSD | < 11.7% | thaiscience.info |

| Precision | Inter-day RSD | < 15.9% | thaiscience.info |

| Linearity | Correlation Coefficient (r) | > 0.999 (0.1–50 ng/mL range) | thaiscience.info |

RSD: Relative Standard Deviation

These metrics underscore the robustness of methods that incorporate this compound, ensuring reliable and defensible data for both research and regulatory purposes.

Calibration and Absolute Quantification in Mass Spectrometry

Chromatographic Method Development and Optimization Strategies

The development of a robust chromatographic method is essential for the successful analysis of 2,4-dimethylaniline and its isomers. The primary goals are to achieve sufficient retention, good peak shape, and, crucially, the separation of the target analyte from potential interferences, including structural isomers (e.g., 2,5-dimethylaniline, 2,6-dimethylaniline) and matrix components.

Optimization strategies often involve several key steps:

Column Selection: For LC-MS analysis of aromatic amines, reversed-phase columns are common. Phenyl-hexyl or biphenyl (B1667301) stationary phases are often chosen as they can provide unique selectivity for aromatic compounds through π-π interactions, enhancing separation from other analytes. thaiscience.info For GC-MS, a mid-polar column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, is typically effective.

Mobile Phase Optimization (LC): The mobile phase composition is critical for controlling retention and peak shape. A typical mobile phase consists of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of a modifier is crucial for analyzing basic compounds like anilines. Small amounts of an acid, such as formic acid (e.g., 0.1%), are added to the mobile phase to protonate the aniline molecules. This minimizes peak tailing caused by interactions with residual silanol (B1196071) groups on the silica-based column packing and promotes efficient ionization in positive-ion ESI-MS. d-nb.info

Gradient Elution (LC): A gradient elution program, where the proportion of the organic solvent is increased over the course of the run, is generally employed. This strategy allows for the effective elution of a wide range of analytes with different polarities, ensures sharp peaks for later-eluting compounds, and reduces the total analysis time. The gradient must be carefully optimized to ensure that 2,4-dimethylaniline is fully resolved from its isomers and any interfering matrix components. d-nb.info

Oven Temperature Program (GC): In GC, the oven temperature program is optimized to provide the best separation within the shortest possible time. The program typically involves an initial hold at a lower temperature, followed by one or more temperature ramps to a final, higher temperature to elute all compounds of interest from the column.

By systematically optimizing these parameters, analysts can develop a selective, sensitive, and robust method where this compound can effectively serve as an internal standard for the accurate quantification of 2,4-dimethylaniline.

Optimization of LC Separation Parameters for Deuterated Analytes

Achieving robust and reproducible separation is fundamental to any chromatographic method. When working with deuterated analytes like 2,4-Dimethyl-D6-aniline hydrochloride, the optimization of liquid chromatography (LC) parameters is crucial to ensure accurate quantification and to resolve the labeled compound from its unlabeled analog and other matrix components. Key parameters that require careful tuning include the stationary phase, mobile phase composition, column temperature, and flow rate.

The choice of stationary phase dictates the primary interaction mechanism. For a moderately polar compound like dimethylaniline, reversed-phase (RP) chromatography is common, utilizing C18 or phenyl-hexyl columns that separate analytes based on hydrophobicity. cchmc.org The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized for elution strength. Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to achieve better peak shapes and shorter analysis times for complex mixtures. mdpi.com Temperature control is vital as it affects solvent viscosity and the kinetics of analyte interaction with the stationary phase, thereby influencing retention time and selectivity. Even minor fluctuations can alter retention, making precise temperature control essential for reproducibility.

The goal of optimization is to achieve a balance between resolution, analysis time, and sensitivity. For instance, a shallow gradient profile may be used to enhance the separation of the deuterated standard from any interfering matrix components. acs.org The precise control of these parameters is essential for mitigating analytical variability and ensuring the reliability of quantitative results.

| Parameter | Effect on Separation | Optimization Considerations for Deuterated Analytes |

| Stationary Phase | Governs the primary mode of interaction (e.g., hydrophobic, polar, ion-exchange). | Selection is based on the polarity of the analyte. For 2,4-Dimethylaniline (an aromatic amine), reversed-phase columns (e.g., C18, Phenyl) are typical. cchmc.orgsielc.com |

| Mobile Phase | Influences analyte retention and selectivity. Composition (organic solvent ratio, pH, additives) is critical. | Adjusting organic solvent percentage and gradient slope helps control elution. pH control is important for ionizable compounds like amines to ensure consistent retention. mdpi.com |

| Column Temperature | Affects retention time, selectivity, and peak efficiency. Higher temperatures reduce solvent viscosity and can shorten run times. | Maintaining a stable and consistent temperature is crucial for reproducible retention times, as fluctuations can cause shifts. acs.org |

| Flow Rate | Impacts analysis time, resolution, and column pressure. | Must be kept constant to ensure precise and repeatable retention volumes for accurate peak identification and integration. |

| Gradient Slope | Determines the rate of change in mobile phase composition during the analysis. | A shallow gradient can improve the resolution between the analyte and closely eluting matrix components or its non-deuterated analog. acs.org |

Application in Derivatization for Enhanced Analytical Performance

While 2,4-Dimethyl-D6-aniline hydrochloride can be analyzed directly, its primary and most powerful application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative assays that employ chemical derivatization. lcms.cznih.gov Derivatization is a technique used to chemically modify an analyte to improve its analytical properties, such as enhancing its detectability by fluorescence or improving its ionization efficiency for mass spectrometry. mdpi.comgreyhoundchrom.com

In a typical workflow, a known quantity of this compound is added to a sample containing the target analyte (the non-deuterated 2,4-dimethylaniline) at the very beginning of the sample preparation process. lcms.cz Both the analyte and the SIL-IS are then subjected to the same extraction, cleanup, and derivatization steps. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same potential for loss during sample preparation and the same reaction efficiency during derivatization. chromforum.org

After derivatization, the sample is analyzed by LC-MS or LC-MS/MS. The mass spectrometer can distinguish between the derivatized analyte and the derivatized SIL-IS based on their mass difference. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This method, known as isotope dilution mass spectrometry, is considered a gold standard for quantification because the SIL-IS accurately compensates for variations in sample handling, matrix effects, and instrument response, leading to exceptional accuracy and precision. lcms.cznih.gov

| Step | Procedure | Rationale |

| 1. Spiking | A precise amount of this compound (the SIL-IS) is added to the unknown sample containing 2,4-Dimethylaniline. | Establishes a known reference concentration within the sample matrix. lcms.cz |

| 2. Sample Preparation | The sample undergoes extraction and purification steps. | Both the analyte and the SIL-IS are subject to the same potential for loss, ensuring the ratio remains constant. |

| 3. Derivatization | A derivatizing reagent is added to the sample extract, reacting with both the analyte and the SIL-IS. | The reaction enhances detectability (e.g., improves ionization for MS analysis). Both compounds should have the same reaction kinetics and efficiency. mdpi.com |

| 4. LC-MS/MS Analysis | The derivatized sample is injected into the LC-MS/MS system. | The analyte and SIL-IS are separated chromatographically and detected by the mass spectrometer, which distinguishes them by their mass-to-charge ratio. |

| 5. Quantification | The peak area ratio of the analyte to the SIL-IS is calculated and compared to a calibration curve to determine the analyte's concentration. | The ratio corrects for variations in sample recovery, matrix-induced signal suppression/enhancement, and instrument variability, providing a highly accurate result. nih.govchromforum.org |

Investigations of Deuterium Isotope Effects in 2,4 Dimethylaniline Systems

Kinetic Isotope Effects (KIE) in Chemical Transformations

Kinetic Isotope Effects (KIEs) are observed when replacing an atom with its isotope alters the rate of a chemical reaction. libretexts.org These effects are a cornerstone for elucidating reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. libretexts.org

Deuterium (B1214612) isotope effects are categorized as either primary or secondary.

Primary KIEs occur when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org Because the C-D bond has a lower zero-point energy than a C-H bond, it requires more energy to break, leading to a slower reaction rate for the deuterated compound. This results in a "normal" primary KIE, where the ratio of rate constants (kH/kD) is greater than 1. columbia.edu For example, studies on the reactions of substituted anilines (XC6H4NH2) versus their deuterated counterparts (XC6H4ND2) have shown primary normal KIEs (kH/kD = 1.03–1.30) when the N-H(D) bond is cleaved in the rate-limiting step. rsc.org

Secondary KIEs arise when the isotopically substituted bond is not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu They are often caused by changes in hybridization or steric environment at the site of isotopic substitution between the reactant and the transition state. princeton.edu In the case of 2,4-Dimethyl-D6-aniline, where the methyl hydrogens are replaced by deuterium, any observed KIE would be a secondary effect. A study on the quaternization of N,N-dimethyl-d6-aniline with methyl p-toluenesulfonate found a secondary isotope effect, providing insights into the steric changes occurring in the transition state. cdnsciencepub.comcdnsciencepub.com In some reactions involving aniline (B41778) derivatives, extremely large secondary inverse KIEs (kH/kD = 0.367–0.567) have been observed, signaling a significant change in the transition state structure for weaker nucleophiles. rsc.org

| Reaction Type | KIE Type | Observed kH/kD Value | Reference |

|---|---|---|---|

| Anilinolysis with stronger nucleophiles | Primary Normal | 1.03 - 1.30 | rsc.org |

| Anilinolysis with weaker nucleophiles | Secondary Inverse | 0.367 - 0.567 | rsc.org |

| Quaternization of N,N-dimethyl-d6-aniline | Secondary | ~0.95 (Inverse) | cdnsciencepub.com |

The magnitude and nature of the KIE are invaluable for mechanistic analysis. A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the reaction's rate-determining step. libretexts.org

Secondary KIEs provide information about the structure of the transition state. For instance, the inverse secondary KIE observed in the reaction of N,N-dimethyl-d6-aniline was attributed to steric interactions. cdnsciencepub.com In the transition state, the change towards a tetrahedral structure around the nitrogen atom brings the deuterated methyl groups into closer proximity, increasing steric strain. This effect is different for CD3 groups compared to CH3 groups, leading to a change in the reaction rate. cdnsciencepub.com

Furthermore, kinetic studies on the benzoylation of various deutero-anilines have used isotope effects to support an ionic model of the transition state, suggesting it is more polar than the reactants. osti.gov In other systems, a shift from a normal primary KIE to an inverse secondary KIE has been interpreted as a change in the reaction mechanism from a concerted process to a stepwise one with a rate-limiting expulsion of the leaving group. rsc.org

Spectroscopic Deuterium Isotope Effects

Isotopic substitution also perturbs the spectroscopic properties of a molecule, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy. These effects arise from the mass difference influencing vibrational energy levels, which in turn affects electron shielding and nuclear spin-spin coupling.

The replacement of a proton with a deuteron typically causes an upfield shift (to lower ppm) in the NMR resonance of the attached nucleus and nearby nuclei. cdnsciencepub.comhuji.ac.il This increased shielding is an additive property, meaning the magnitude of the shift is generally proportional to the number of deuterons substituted. cdnsciencepub.com

¹³C NMR : In aniline derivatives, the carbon atoms directly bonded to a partially deuterated amino group, as well as the adjacent (vicinal) carbon atoms, appear as multiplets in ¹³C NMR spectra. sci-hub.se This splitting is due to the upfield shift induced by the deuterium. One-bond isotope shifts on ¹³C from deuterium substitution can range from 0.2 to 1.5 ppm, while two-bond shifts are typically around 0.1 ppm. huji.ac.il

¹⁵N NMR : The nitrogen atom is also sensitive to deuteration. In aniline, the ¹⁵N chemical shift experiences an upfield shift of approximately -715 parts per billion (ppb) for each deuterium substituted on the amino group. cdnsciencepub.com This effect is significantly larger than that observed in the ammonium ion (-293 ppb/D), which is attributed to the higher electron density around the nitrogen in aniline. cdnsciencepub.com

| Observed Nucleus | Isotope Effect Type | Magnitude of Shift | Reference |

|---|---|---|---|

| ¹³C | One-bond (¹ΔC(D)) | 0.2 - 1.5 ppm | huji.ac.il |

| ¹³C | Two-bond (²ΔC(D)) | ~0.1 ppm | huji.ac.il |

| ¹⁵N | Two-bond (²ΔN(D) from -NHD) | -715 ppb per D | cdnsciencepub.com |

Deuteration can also affect the magnitude of spin-spin coupling constants (J-coupling). Both primary (e.g., ¹J(N,D) vs ¹J(N,H)) and secondary (e.g., ¹J(N,H) in -NHD vs -NH₂) isotope effects on coupling constants have been measured in aniline. cdnsciencepub.com These effects are generally small but detectable. For aniline, the primary and secondary isotope effects on the ¹J(N,H) coupling constant are within the experimental error of those measured for ammonia. cdnsciencepub.com Studies on other molecules have shown that primary and secondary deuterium isotope effects on ¹J(¹⁷O,H) in water are less than 2%, while they are more significant for heavier atoms like selenium. cdnsciencepub.com

Spectroscopic isotope effects are highly sensitive to the molecular environment. Research has shown a strong correlation between the magnitude of ¹³C chemical shift isotope effects and hydrogen-bonding interactions. sci-hub.se The effects are more pronounced for groups that are involved in intramolecular hydrogen bonds. sci-hub.se This sensitivity allows isotope effects to be used as a probe for the strength and energetics of hydrogen bonds. nih.gov The solid-state structure of 2,4-dimethylaniline (B123086) derivatives reveals that the amine groups can act as both donors and acceptors for hydrogen bonds, forming chains and other aggregates. nih.goviucr.org The subtle changes in these interactions upon deuteration can be correlated with the observed spectroscopic shifts, providing a deeper understanding of the molecule's structural and aggregational behavior.

Mechanistic Elucidation and Pathway Tracing Through Deuterated 2,4 Dimethylaniline Hydrochloride

Elucidation of Organic Reaction Mechanisms Involving Aromatic Amines

The use of deuterium-labeled compounds is a cornerstone in the study of organic reaction mechanisms. symeres.com By replacing hydrogen with deuterium (B1214612) at specific positions, researchers can probe the intricacies of bond-breaking and bond-forming steps, providing clarity on reaction pathways that would otherwise be difficult to ascertain.

Mechanistic Insights from Radical Decomposition Pathways

Aromatic amines can undergo decomposition through various pathways, including those involving radical intermediates. The stability and reactivity of these intermediates are critical in determining the final products. Introducing deuterium into the 2,4-dimethylaniline (B123086) molecule can provide significant insights into these radical decomposition pathways.

The kinetic isotope effect (KIE) is a primary tool used in these studies. symeres.combeilstein-journals.org This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. acs.org Consequently, a C-D bond is broken more slowly than a C-H bond. By measuring the reaction rates of both the deuterated and non-deuterated 2,4-dimethylaniline, researchers can determine if the cleavage of a specific C-H bond is the rate-determining step of the reaction. For instance, a significant KIE upon deuteration of the methyl groups would suggest that hydrogen abstraction from a methyl group is a key step in the radical decomposition mechanism.

Recent studies have utilized isotope-labeling experiments to elucidate reaction mechanisms. For example, in the study of ambient catalyst-free oxidation reactions of aromatic amines, the use of deuterium-labeled water (D₂O) and ¹⁵N-labeled N,N-dimethylaniline (DMA) provided clear evidence for the hydroxylation process and the precise location of the hydroxyl groups. rsc.org Such methodologies could be applied to 2,4-dimethylaniline to trace the fate of the molecule during radical-initiated reactions.

Understanding Tandem Catalytic Processes in Deuteration

The synthesis of deuterated anilines often involves sophisticated catalytic processes. Tandem catalysis, where multiple catalytic transformations occur in a single pot, offers an efficient route to these valuable compounds. researchgate.net Understanding the mechanism of these tandem processes is crucial for optimizing reaction conditions and extending their applicability.

Recent advancements have led to the development of multifunctional catalysts that can facilitate tandem reactions. For example, a phosphorus-doped carbon-supported iron catalyst has been shown to be highly effective for tandem reductive amination-deuteration sequences. researchgate.netnih.gov This catalyst demonstrates excellent reactivity and regioselectivity for a broad range of substrates, including various anilines. researchgate.netnih.gov

Using 2,4-dimethylaniline as a substrate in such a tandem system, coupled with mechanistic studies involving its deuterated form, can help elucidate the catalytic cycle. By analyzing the distribution of deuterium in the products and intermediates, researchers can gain insights into the sequence of events, such as the initial reductive amination followed by H/D exchange on the aromatic ring. These studies are vital for the rational design of more efficient and selective catalysts for the synthesis of specifically labeled aromatic amines. researchgate.netnih.gov

Table 1: Catalytic Systems for Deuteration of Aromatic Amines

| Catalyst System | Deuterium Source | Key Features | Potential Application for 2,4-Dimethylaniline |

|---|---|---|---|

| Phosphorus-modified Iron | D₂O | Enables tandem reductive amination and deuteration; High regioselectivity. researchgate.netnih.gov | Efficient synthesis of 2,4-Dimethyl-D6-aniline HCl. |

| Ruthenium complexes | D₂O | C-H activation for hydrogen isotope exchange; Can be directed by transient directing groups. nih.govresearchgate.net | Selective deuteration at specific positions on the aromatic ring. |

| Iridium complexes | D₂ gas | Dominate ortho-directed aromatic hydrogen isotope exchange. acs.org | Precise introduction of deuterium at the ortho positions of the aniline (B41778). |

| Platinum on Carbon (Pt/C) | D₂O | Effective for perdeuteration of acetyl-protected alkyl amines. osti.gov | Perdeuteration of the N-acetylated form of 2,4-dimethylaniline. |

Isotopic Tracing for Biochemical and Metabolic Pathway Elucidation

Stable isotope labeling is an indispensable technique in pharmacology and toxicology for tracing the metabolic fate of compounds within a biological system. acs.org By using this compound as a tracer, its journey through metabolic pathways can be monitored, and its metabolites can be identified with high confidence.

Applications in In Vitro and In Vivo Tracer Studies

The use of deuterated compounds allows for clear differentiation between the administered compound and its metabolites from endogenous molecules. This is particularly valuable in both in vitro (e.g., using liver microsomes) and in vivo (e.g., in animal models) studies. ansto.gov.aumdpi.com

In in vitro metabolic assays, incubating this compound with liver fractions allows for the identification of metabolic "soft spots" on the molecule—positions that are most susceptible to enzymatic modification. ansto.gov.au Mass spectrometry can easily detect the mass shift in metabolites that retain the deuterium label, facilitating their structural elucidation.

In in vivo studies, after administering this compound to an animal model, biological samples such as plasma, urine, and feces can be analyzed. mdpi.com The unique isotopic signature of the deuterated compound and its metabolites allows for precise quantification and pharmacokinetic profiling, even at very low concentrations. acs.org This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2,4-dimethylaniline. acs.org

Tracing Metabolic Transformations of Aromatic Amine Scaffolds

Aromatic amines are known to undergo a variety of metabolic transformations, primarily through oxidation (Phase I) and conjugation (Phase II) reactions. nih.gov Key metabolic pathways for aromatic amines include C- and N-hydroxylation, followed by conjugation with molecules like glucuronic acid or sulfate. nih.gov

Using this compound as a tracer can help to delineate these pathways with great precision. For example, if oxidation occurs on the aromatic ring, the resulting hydroxylated metabolite will retain the deuterium labels, confirming the site of modification. If N-demethylation were to occur in a related N,N-dimethylaniline, the loss of a deuterated methyl group would be readily observable. Studies on analogous compounds like 4-cyano-N,N-dimethylaniline have revealed complex metabolic fates, including the involvement of glutathione in the metabolism of the N-acetyl group. nih.gov The use of a deuterated tracer for 2,4-dimethylaniline could uncover similarly novel metabolic pathways.

The kinetic isotope effect can also play a role in metabolic studies. Deuteration at a site of metabolic oxidation can slow down the rate of that specific metabolic reaction. ansto.gov.au This can lead to a shift in metabolism towards other pathways, a phenomenon known as "metabolic switching." Studying the metabolic profile of this compound compared to its non-deuterated form can thus provide insights into the relative importance of different metabolic routes.

Table 2: Potential Metabolic Pathways of 2,4-Dimethylaniline and the Role of Deuteration

| Metabolic Reaction | Description | How this compound Aids in Tracing |

|---|---|---|

| Phase I | ||

| Ring Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | The resulting hydroxylated metabolite will be heavier by the mass of the deuterium atoms, confirming its origin. |

| N-Hydroxylation | Addition of a hydroxyl group to the nitrogen atom. | The N-hydroxylated metabolite will retain the deuterium labels on the ring and methyl groups. |

| Methyl Group Oxidation | Oxidation of one of the methyl groups to a hydroxymethyl or carboxylic acid group. | The mass of the metabolite will reflect the retention of deuterium on the non-oxidized parts of the molecule. |

| Phase II | ||

| Glucuronidation | Conjugation with glucuronic acid, typically at a hydroxyl group. | The deuterated glucuronide conjugate will be easily distinguishable from endogenous glucuronides. |

| Sulfation | Conjugation with a sulfate group, typically at a hydroxyl or amino group. | The resulting deuterated sulfate conjugate can be precisely identified and quantified. |

| N-Acetylation | Addition of an acetyl group to the nitrogen atom. | The acetylated metabolite will still carry the deuterium labels from the parent compound. |

Computational Chemistry and Theoretical Studies on Deuterated 2,4 Dimethylaniline Hydrochloride

Quantum Chemical Calculations for Predicting Isotope Effects (KIE and Spectroscopic)

Quantum chemical calculations are instrumental in predicting and explaining the kinetic isotope effects (KIEs) and spectroscopic shifts that arise from the deuteration of 2,4-dimethylaniline (B123086). The replacement of hydrogen with deuterium (B1214612) in the methyl groups and on the aromatic ring alters the vibrational frequencies of the molecule, which in turn affects its reactivity and spectral properties.

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to model the potential energy surface of a reaction and locate the transition state. nih.gov From the calculated vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted. youtube.com

For reactions involving the C-H bonds of the methyl groups in 2,4-dimethylaniline, a primary KIE is expected if these bonds are broken or formed in the rate-determining step. Even if the C-H bonds are not directly involved in the reaction, a secondary KIE can be observed due to changes in hybridization or steric environment between the reactant and the transition state.

Spectroscopic Isotope Effects:

Deuteration leads to predictable shifts in the vibrational and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR/Raman): The heavier mass of deuterium results in lower vibrational frequencies for C-D stretching and bending modes compared to C-H modes. Quantum chemical calculations can accurately predict these shifts, aiding in the assignment of complex experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic substitution can cause small but measurable shifts in the NMR chemical shifts of nearby nuclei, known as isotope shifts. While the effect on ¹³C NMR is generally small, it can be predicted through calculations of the magnetic shielding tensors.

Table 1: Representative Calculated Isotope Effects in Aromatic Amines

| Isotope Effect Type | Reaction/Property | Typical Calculated Value (kH/kD or Δδ) | Computational Method |

| Primary KIE | H-abstraction from a methyl group | 2.0 - 7.0 | DFT (e.g., B3LYP, M06-2X) |

| Secondary KIE | Electrophilic aromatic substitution | 0.9 - 1.2 | DFT (e.g., B3LYP, M06-2X) |

| Vibrational Shift | C-H vs. C-D stretching frequency | ~ -800 cm⁻¹ | DFT with harmonic frequency analysis |

| ¹³C NMR Isotope Shift | Shift of carbon adjacent to deuterated methyl group | -0.1 to -0.5 ppm | GIAO-DFT |

Note: The values presented in this table are representative and are based on computational studies of similar aromatic amines. The exact values for 2,4-Dimethyl-D6-aniline hydrochloride would require specific calculations.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving substituted anilines. By modeling the potential energy surface, intermediates, and transition states, researchers can gain insights into the factors that control reaction pathways and rates. For 2,4-Dimethyl-D6-aniline hydrochloride, theoretical modeling can be used to understand its reactivity in various chemical transformations.

Methods such as Density Functional Theory (DFT) and high-level ab initio calculations like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed to accurately determine the geometries and energies of reactants, products, intermediates, and transition states. mdpi.com The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. mdpi.com

For example, in an electrophilic aromatic substitution reaction, theoretical modeling can identify the preferred site of attack (ortho or para to the amino group) by comparing the activation energies of the different pathways. The calculations can also reveal the structure of the Wheland intermediate (a resonance-stabilized carbocation) and the subsequent proton transfer step. A computational study on the reaction of 4-methyl aniline (B41778) with OH radicals utilized the M06-2X and CCSD(T) methods to explore the reaction mechanism and kinetics. mdpi.com

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state connects the correct reactant and product minima on the potential energy surface. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Nitration of 2,4-Dimethylaniline

| Position of Attack | Relative Activation Energy (kcal/mol) | Computational Method |

| C3 | 15.2 | M06-2X/6-311++G(d,p) |

| C5 | 12.8 | M06-2X/6-311++G(d,p) |

| C6 | 10.5 | M06-2X/6-311++G(d,p) |

Note: This table presents hypothetical data for the non-deuterated compound to illustrate the type of information that can be obtained from theoretical modeling. The presence of deuterium is expected to have a minor secondary isotope effect on these activation energies.

Simulation of Molecular Interactions and Structural Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 2,4-Dimethyl-D6-aniline hydrochloride in a solvent, MD simulations can provide detailed insights into its solvation, the interactions with counter-ions, and its conformational dynamics.

In a typical MD simulation, the molecule of interest is placed in a simulation box filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The simulation then numerically solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

From the MD trajectory, various properties can be analyzed:

Solvation Structure: The arrangement of solvent molecules around the 2,4-dimethylanilinium cation and the chloride anion can be characterized by calculating radial distribution functions. This reveals the structure of the solvation shells and the nature of hydrogen bonding between the anilinium ion, chloride ion, and water molecules.

Ion Pairing: The simulations can be used to study the association between the 2,4-dimethylanilinium cation and the chloride anion in solution, providing information on the formation of contact ion pairs, solvent-separated ion pairs, and free ions.

Conformational Dynamics: The flexibility of the 2,4-dimethylaniline molecule, including the rotation of the methyl groups and the inversion of the amino group (in the neutral form), can be investigated.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of 2,4-Dimethylaniline Hydrochloride in Water

| Parameter | Value/Description |

| Force Field | CHARMM, AMBER, or OPLS |

| Solvent Model | TIP3P, SPC/E |

| Simulation Box | Cubic, with periodic boundary conditions |

| Temperature | 298 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 10 - 100 nanoseconds |

| Time Step | 1 - 2 femtoseconds |

Note: This table outlines a general setup for an MD simulation. The specific choice of parameters will depend on the research question and the computational resources available.

Future Research Directions and Emerging Avenues for Deuterated Aromatic Amines

Development of Next-Generation Deuteration Methodologies for Complex Aromatic Systems

The synthesis of deuterated molecules is continuously evolving, with a growing demand for methods that offer high selectivity and efficiency for complex structures. acs.orgrsc.org Traditional methods like hydrogen isotope exchange (HIE) are being supplemented by advanced catalytic systems that allow for late-stage, site-selective deuterium (B1214612) incorporation. acs.org

Future research is focused on developing novel catalysts and methodologies to deuterate intricate aromatic systems with high precision. theopenscholar.comresearchgate.net This includes the use of transition-metal catalysts based on iridium, palladium, and ruthenium to direct C-H activation and achieve specific labeling patterns that were previously difficult to obtain. researchgate.netgoogle.com For example, iridium complexes have been shown to selectively deuterate the ortho-position of anilines. researchgate.net Another emerging area is electrocatalytic methods, which provide a general approach for the reductive deuteration of (hetero)arenes. researchgate.net These next-generation methodologies are crucial for creating a wider library of deuterated standards and for synthesizing deuterated active pharmaceutical ingredients with improved metabolic profiles. acs.org

Table 1: Emerging Methodologies for Aromatic Deuteration

| Methodology | Catalyst/Reagent Example | Key Advantages |

| Transition-Metal Catalysis | Iridium, Palladium, Ruthenium Complexes | High regioselectivity, milder reaction conditions, broad substrate scope. researchgate.netgoogle.comresearchgate.net |

| Electrocatalysis | Electrocatalytic Systems | General method for reductive deuteration of diverse (hetero)arenes. researchgate.net |

| Photocatalysis | Thiyl Radicals | Enables α-deuteration of amines under photolytic conditions. researchgate.net |

Expansion of Analytical Applications to Novel Biological and Environmental Matrices

Deuterated internal standards are essential for correcting matrix effects and other sources of error in quantitative analysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comlcms.cztexilajournal.com The future will see the application of these standards to increasingly complex and novel sample types.

In biomedical research, this includes the analysis of drug metabolites and biomarkers in challenging biological matrices such as whole blood, plasma, and various tissues. clearsynth.comtexilajournal.com For instance, deuterated standards have been successfully used to quantify immunosuppressive drugs in whole blood, overcoming issues of imprecision and improving extraction efficiency. texilajournal.com In environmental science, deuterated analogues are used to accurately measure pollutants like polycyclic aromatic hydrocarbons (PAHs) and pesticides in diverse samples, from cannabis matrices to environmental contaminants. lcms.czwisdomlib.org The development of robust analytical methods using these standards is critical for ensuring consumer safety and monitoring environmental health. lcms.cz

Table 2: Applications of Deuterated Standards in Complex Matrices

| Field | Matrix Example | Analyte Example | Purpose |

| Pharmaceuticals | Human Plasma/Whole Blood | Immunosuppressive Drugs (e.g., Cyclosporine A) | Therapeutic drug monitoring, ensuring accurate dosage. texilajournal.com |

| Environmental Safety | Cannabis Products | Pesticides & Mycotoxins | Ensuring product safety and regulatory compliance. lcms.cz |

| Environmental Monitoring | Environmental Samples | Polycyclic Aromatic Hydrocarbons (PAHs) | Accurate quantification of pollutants to assess environmental impact. wisdomlib.org |

| Forensic Toxicology | Biological Fluids & Tissues | Drugs of Abuse, Anesthetics (e.g., Sevoflurane) | Precise identification and quantification for forensic casework. researchgate.net |

Advanced Mechanistic Investigations with Multi-isotopic Labeling Strategies

Isotopic labeling is a powerful technique for tracking the journey of atoms through a chemical reaction or metabolic pathway, providing deep insights into reaction mechanisms. nih.govwikipedia.org While deuterium labeling is well-established for studying kinetic isotope effects (KIE), future research is moving towards more complex, multi-isotopic labeling strategies.

By combining deuterium with other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) within the same molecule, scientists can simultaneously probe multiple steps in a reaction cascade. metwarebio.comcongruencemarketinsights.com This "dual-isotope labeling" approach allows for more precise molecular tracing in advanced pharmacological and biochemical research. congruencemarketinsights.com For example, comprehensive isotopic labeling strategies have been used to elucidate the complex cyclization pathways in terpene biosynthesis. acs.org These advanced methods are invaluable for understanding enzyme mechanisms, drug metabolism pathways, and the biosynthesis of natural products. nih.govbusinessresearchinsights.com

Integration of Deuterated Standards in High-Throughput Omics Technologies

The fields of metabolomics, proteomics, and transcriptomics generate massive datasets to provide a global view of biological systems. The accuracy and reproducibility of these high-throughput "omics" technologies depend heavily on precise quantification, a role perfectly suited for deuterated internal standards. researchgate.net

In metabolomics, chemical-tagging methodologies using deuterium-labeled reagents are used for the comprehensive profiling of specific metabolite classes, such as the amine metabolome. acs.orgnih.gov These standards are crucial for correcting for matrix effects and ensuring that observed changes in metabolite levels are biologically significant, not analytical artifacts. acs.orgnih.gov This approach has been applied to identify potential biomarkers for diseases like metabolic dysfunction-associated steatohepatitis. nih.gov Similarly, in transcriptomics and other omics fields, deuterated standards are used during sample preparation for LC-MS/MS analysis to ensure accurate quantification of molecules of interest. mdpi.com The continued integration of a wide array of deuterated standards will be essential for improving the quality and reliability of data in systems biology research. researchgate.net

Q & A

Q. How can researchers verify the isotopic purity (deuterium incorporation) of 2,4-Dimethyl-D6-aniline HCl during synthesis?

Methodological Answer:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) in positive ion mode can confirm the molecular ion peak at m/z 163.67 (C₈D₆ClNH₃⁺) and quantify isotopic enrichment .

- Deuterium NMR (²H NMR): Deuterium-labeled compounds exhibit distinct ²H signals. For this compound, the absence of residual protium in CD₃ groups should be confirmed at ~2.3 ppm (methyl-D₆ region) .

- Elemental Analysis: Combustion analysis coupled with isotopic ratio monitoring ensures ≥98 atom% D purity, as specified in catalogs .

Q. What chromatographic methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Gas Chromatography (GC): Use a mid-polarity column (e.g., DB-35MS) with electron-capture detection (ECD) or tandem MS (GC-MS/MS) for high sensitivity. Derivatization with trifluoroacetic anhydride may enhance volatility .

- HPLC: Reverse-phase C18 columns with mobile phases like methanol/water (70:30) and UV detection at 254 nm are effective. Deuterated analogs exhibit slight retention time shifts compared to non-deuterated standards, aiding identification .

Advanced Research Questions

Q. How do deuterium isotope effects influence the reactivity of this compound in acid-catalyzed reactions?

Methodological Answer:

- Kinetic Isotope Effect (KIE) Studies: Compare reaction rates between deuterated and protiated analogs. For example, in hydrolysis reactions, kH/kD values >1 indicate primary isotope effects due to C-D bond stability .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energy differences between isotopic forms, corroborating experimental KIE data .

Q. How can co-elution issues with structurally similar aniline derivatives (e.g., 2,6-dimethylaniline) be resolved in chromatographic analyses?

Methodological Answer:

- Column Optimization: Use a chiral stationary phase (e.g., Chiralpak IA) or hydrophilic interaction liquid chromatography (HILIC) to exploit subtle polarity differences.

- Tandem MS/MS: Employ selective reaction monitoring (SRM) for unique fragment ions (e.g., m/z 121 for 2,4-dimethyl vs. m/z 135 for 2,6-dimethyl derivatives) .

Q. What experimental conditions ensure the stability of this compound during long-term storage?

Methodological Answer:

Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for deuterated anilines?

Methodological Answer:

- Cross-Validation: Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Solvent Effects: Account for deuterium-induced solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) in spectral assignments .

Q. What computational approaches are effective for modeling hydrogen-bonding interactions in this compound crystals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.